molecular formula C23H29NO B11529805 2,2-Diphenyl-N-(3,3,5-trimethylcyclohexyl)acetamide

2,2-Diphenyl-N-(3,3,5-trimethylcyclohexyl)acetamide

Cat. No.: B11529805
M. Wt: 335.5 g/mol
InChI Key: YQRPRRZAKWEPHV-UHFFFAOYSA-N
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Description

2,2-Diphenyl-N-(3,3,5-trimethylcyclohexyl)acetamide is an organic compound with the molecular formula C23H29NO It is known for its unique structural features, which include a diphenyl group and a trimethylcyclohexyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-N-(3,3,5-trimethylcyclohexyl)acetamide typically involves the reaction of 2,2-diphenylacetic acid with 3,3,5-trimethylcyclohexylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-N-(3,3,5-trimethylcyclohexyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Diphenyl-N-(3,3,5-trimethylcyclohexyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-N-(3,3,5-trimethylcyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,2-Diphenylacetamide: Lacks the trimethylcyclohexyl group, making it less sterically hindered.

    N-(3,3,5-Trimethylcyclohexyl)acetamide: Lacks the diphenyl group, resulting in different chemical and physical properties.

Uniqueness

2,2-Diphenyl-N-(3,3,5-trimethylcyclohexyl)acetamide is unique due to the presence of both the diphenyl and trimethylcyclohexyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C23H29NO

Molecular Weight

335.5 g/mol

IUPAC Name

2,2-diphenyl-N-(3,3,5-trimethylcyclohexyl)acetamide

InChI

InChI=1S/C23H29NO/c1-17-14-20(16-23(2,3)15-17)24-22(25)21(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,17,20-21H,14-16H2,1-3H3,(H,24,25)

InChI Key

YQRPRRZAKWEPHV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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